molecular formula C15H10ClN3O2S B2385402 (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1005729-20-3

(E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2385402
CAS No.: 1005729-20-3
M. Wt: 331.77
InChI Key: AABTXDJEORVFBP-BQYQJAHWSA-N
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Description

(E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide, also known as CTAA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CTAA is a small molecule that belongs to the class of acrylamides and contains an oxadiazole ring and a thiophene ring.

Mechanism of Action

The exact mechanism of action of (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is not fully understood, but it is believed to act by inhibiting various cellular pathways. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the growth and biofilm formation of bacteria. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, this compound has been found to have a low toxicity profile and does not cause any significant adverse effects.

Advantages and Limitations for Lab Experiments

(E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has been found to have a high solubility in various solvents, which makes it easier to use in experiments. Additionally, this compound has been found to have a low toxicity profile, which makes it safer to use in experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the research on (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide. One potential direction is to study its effects on other cancer cell lines and to investigate its potential as a chemotherapeutic agent. Another direction is to study its effects on other bacterial species and to investigate its potential as an antibacterial agent. Additionally, future studies could focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Moreover, future studies could investigate the potential of this compound as a drug candidate for the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves the reaction of 2-chlorobenzohydrazide with ethyl acrylate to form 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid ethyl ester. The ester is then treated with thioacetamide to yield this compound. The overall yield of the reaction is around 60%, and the purity of the product can be confirmed by NMR and HPLC analysis.

Scientific Research Applications

(E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antimicrobial, and anti-inflammatory properties. This compound has been found to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Properties

IUPAC Name

(E)-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2S/c16-12-6-2-1-5-11(12)14-18-19-15(21-14)17-13(20)8-7-10-4-3-9-22-10/h1-9H,(H,17,19,20)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABTXDJEORVFBP-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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